N-(1-adamantylmethyl)-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantylmethyl)-2-chloroacetamide is a chemical compound that features an adamantane moiety, which is a polycyclic hydrocarbon known for its stability and rigidity The adamantane structure is often utilized in various chemical and pharmaceutical applications due to its unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylmethyl)-2-chloroacetamide typically involves the reaction of 1-adamantylmethylamine with 2-chloroacetyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:
- Dissolve 1-adamantylmethylamine in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 2-chloroacetyl chloride to the reaction mixture while maintaining a low temperature to control the exothermic reaction.
- Stir the reaction mixture for several hours to ensure complete reaction.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantylmethyl)-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 2-chloroacetamide moiety can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The adamantylmethyl group can undergo oxidation to form adamantylmethyl alcohol or further oxidation to adamantylmethyl ketone. Reduction reactions can convert the ketone back to the alcohol or the original adamantylmethyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides, thiolamides, or ethers.
Hydrolysis: Formation of 1-adamantylmethylamine and 2-chloroacetic acid.
Oxidation: Formation of adamantylmethyl alcohol or adamantylmethyl ketone.
Reduction: Formation of adamantylmethyl alcohol from the ketone.
Scientific Research Applications
N-(1-adamantylmethyl)-2-chloroacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel adamantane derivatives.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to the stability and rigidity of the adamantane moiety.
Mechanism of Action
The mechanism of action of N-(1-adamantylmethyl)-2-chloroacetamide is largely dependent on its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity of compounds, facilitating their interaction with lipid membranes and potentially disrupting membrane-associated processes. Additionally, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
N-(1-adamantylmethyl)-2-chloroacetamide can be compared with other adamantane derivatives such as:
Amantadine: Known for its antiviral activity against influenza A virus.
Rimantadine: Similar to amantadine but with improved pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease due to its NMDA receptor antagonist activity.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-2-chloroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c14-7-12(16)15-8-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11H,1-8H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXOTENDXREYFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368459 |
Source
|
Record name | N-(1-adamantylmethyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81099-48-1 |
Source
|
Record name | N-(1-adamantylmethyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.